Obtucarbamate A
Overview
Description
Obtucarbamate A is a compound that was purified from Disporum cantoniense and has demonstrated good antitussive properties. A series of derivatives of obtucarbamate A were synthesized and evaluated for their antitussive activity. The synthesis of these derivatives was achieved using a microwave method, which proved to be efficient, yielding toluene diisocyanate as an intermediate with a high yield. The antitussive activity of the compounds was found to be favorable when small steric hindrance unsaturated groups of ester chains and amino groups were present .
Synthesis Analysis
The synthesis of obtucarbamate A derivatives involved the use of a microwave method, which facilitated the reaction and provided a high yield of 95.1% for the intermediate toluene diisocyanate. The solvent used was 1-methyl-2-pyrrolidinone, and the reaction conditions included a temperature of 190°C and microwave irradiation at 60 W power for 30 minutes. This method represents a simple and efficient approach to obtaining obtucarbamate A derivatives .
Molecular Structure Analysis
While the specific molecular structure of obtucarbamate A is not detailed in the provided papers, the general structure of carbamates is well-understood. Carbamates typically consist of an amine group linked to a carbonyl group with an alkyl or aryl substituent. The molecular geometry and vibrational frequencies of carbamates can be studied using computational methods such as Hartree-Fock and density functional theory, which provide insights into the stability and reactivity of these compounds .
Chemical Reactions Analysis
Obtucarbamate A derivatives exhibit antitussive activity, which suggests that they interact with biological targets to suppress cough. The chemical reactivity of carbamates is influenced by the electrophilicity of the carbamate moiety, which can affect both their pharmacological activity and pharmacokinetic properties. For instance, the introduction of electron-donor substituents can increase the hydrolytic stability of the carbamate group without compromising the inhibitory potency against targets like fatty acid amide hydrolase (FAAH) .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamates are crucial for their function as drugs or prodrugs. Carbamates are known for their stability and the ability to form drug-target interactions through their carbamate moiety. The stability of carbamates can be influenced by the presence of substituents that affect their electrophilicity and hydrolytic stability. Additionally, the use of catalysts like potassium carbonate can facilitate the direct synthesis of carbamates from amines, silicate ester, and carbon dioxide, which is relevant for the synthesis of obtucarbamate A derivatives .
Scientific Research Applications
Synthesis and Antitussive Activity
Obtucarbamate A, derived from Disporum cantoniense, exhibits promising antitussive properties. A study by Xiao-yun Ma et al. (2020) explored the synthesis and antitussive activity of its derivatives. Using a microwave method, they synthesized a series of derivatives and found that all compounds had good antitussive activity. This research highlights the potential of Obtucarbamate A derivatives as new antitussive agents (Xiao-yun Ma et al., 2020).
Marine Natural Compound Studies
In another study, carbamate derivatives including Obtucarbamate A, were isolated from the South China Sea gorgonian Melitodes squamata. This study by Li-Si Huang et al. (2012) identified several new compounds and examined their antibacterial activities, contributing to the understanding of marine-derived carbamates (Li-Si Huang et al., 2012).
Drug Design and Medicinal Chemistry
The carbamate group, to which Obtucarbamate A belongs, plays a key role in medicinal chemistry. Arun K. Ghosh and M. Brindisi (2015) discussed the increasing use of carbamates in drug design. Their review emphasizes the significance of carbamates in creating drug-target interactions, which is relevant for understanding the potential applications of Obtucarbamate A in this field (Arun K. Ghosh & M. Brindisi, 2015).
Safety And Hazards
properties
IUPAC Name |
methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-7-4-5-8(12-10(14)16-2)6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPWIVIIZHULCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284285 | |
Record name | Dimethyl (4-methyl-1,3-phenylene)biscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Obtucarbamate A | |
CAS RN |
6935-99-5 | |
Record name | 6935-99-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36549 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl (4-methyl-1,3-phenylene)biscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 4-methyl-1,3-phenylenedicarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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